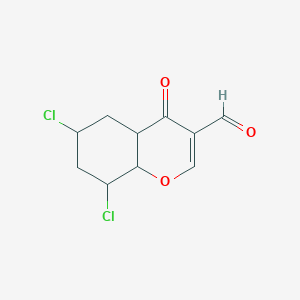![molecular formula C12H24N2O8 B12348564 2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid)](/img/structure/B12348564.png)
2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) is a chemical compound with the molecular formula C12H24N2O8 and a molecular weight of 324.33 . This compound is known for its unique structure, which includes both amino and carboxylic acid functional groups, making it versatile in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) typically involves the reaction of 2,2’-((2-Aminoethyl)azanediyl)diacetic acid with propionic acid in a 1:2 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process may involve heating and stirring the reactants in a suitable solvent, followed by purification steps such as crystallization or chromatography to isolate the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters. The final product is typically subjected to rigorous quality control measures to ensure purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) can undergo various types of chemical reactions, including:
Oxidation: The amino groups in the compound can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid groups can be reduced to alcohols under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitroso or nitro compounds, while reduction of the carboxylic acid groups may produce alcohols .
Applications De Recherche Scientifique
2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical processes.
Biology: Employed in biochemical assays and studies involving enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) involves its ability to chelate metal ions through its amino and carboxylic acid groups. This chelation process can inhibit the formation of metal ion complexes, thereby preventing unwanted chemical reactions. The compound’s molecular targets include metal ions such as calcium and magnesium, which are essential for various biological and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetriacetic acid (EDTA): A well-known chelating agent with similar functional groups.
Nitrilotriacetic acid (NTA): Another chelating agent with a similar structure but different binding properties.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with additional amino and carboxylic acid groups.
Uniqueness
2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) is unique due to its specific combination of amino and carboxylic acid groups, which provide distinct chelating properties. Its ability to form stable complexes with metal ions makes it particularly useful in applications where precise control of metal ion concentrations is required .
Propriétés
Formule moléculaire |
C12H24N2O8 |
|---|---|
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
2-[2-aminoethyl(carboxymethyl)amino]acetic acid;propanoic acid |
InChI |
InChI=1S/C6H12N2O4.2C3H6O2/c7-1-2-8(3-5(9)10)4-6(11)12;2*1-2-3(4)5/h1-4,7H2,(H,9,10)(H,11,12);2*2H2,1H3,(H,4,5) |
Clé InChI |
FHIGVNAADXPQQC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.CCC(=O)O.C(CN(CC(=O)O)CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


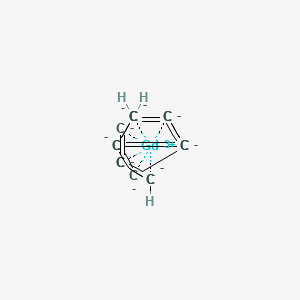
![Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12348482.png)
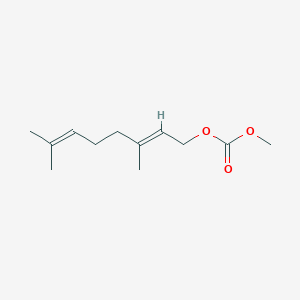
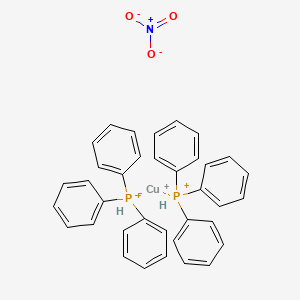
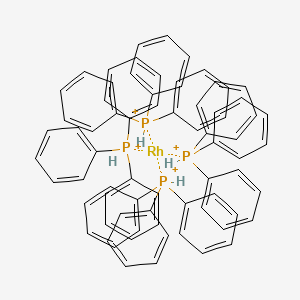
![3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester](/img/structure/B12348507.png)
![1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12348513.png)
![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12348523.png)
![1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348525.png)
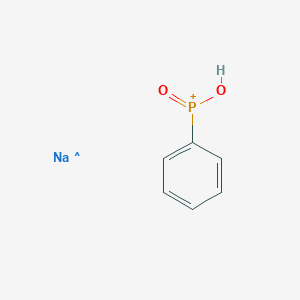
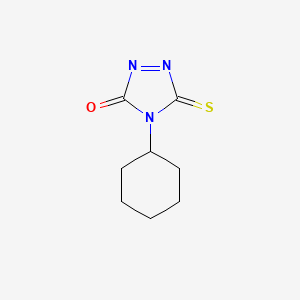
![[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine](/img/structure/B12348548.png)
![2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine](/img/structure/B12348553.png)
